N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide
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Overview
Description
N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide is a complex organic compound with a unique structure that includes a cyano group, a benzamide core, and a dimethylpropanamido side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminobenzamide with 2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-cyano-1-methylethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylethyl)-4-aminobenzamide
- N-(1-cyano-1-methylethyl)-4-(methylamino)benzamide
- N-(1-cyano-1-methylethyl)-4-(dimethylamino)benzamide
Uniqueness
N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and dimethylpropanamido groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)16(22)20(5)10-13-6-8-14(9-7-13)15(21)19-17(3,4)11-18/h6-9,12H,10H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXEIWDHSJQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)NC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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